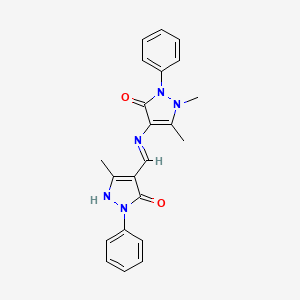
2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the pyrazolone family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- involves several steps. One common method includes the condensation of 2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-ylamine with 4-formyl-3-methyl-1-phenyl-2-pyrazolin-5-one under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying enzyme activities.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Compared to other pyrazolone derivatives, 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- stands out due to its unique structure and properties. Similar compounds include:
- 1-Phenyl-3-methyl-5-pyrazolone
- 4-Aminoantipyrine
- 4-Hydroxyantipyrine These compounds share the pyrazolone core but differ in their substituents, leading to variations in their chemical and biological activities.
Properties
CAS No. |
24664-54-8 |
|---|---|
Molecular Formula |
C22H21N5O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H21N5O2/c1-15-19(21(28)26(24-15)17-10-6-4-7-11-17)14-23-20-16(2)25(3)27(22(20)29)18-12-8-5-9-13-18/h4-14,24H,1-3H3 |
InChI Key |
VNMZMDMSIXNZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















